4H-1,2,4-Triazole-3,4-diamine hydrochloride
Overview
Description
4H-1,2,4-Triazole-3,4-diamine hydrochloride is a chemical compound with the molecular formula C2H6ClN5 . It is a derivative of the 1,2,4-triazole family, which is a class of heterocycles that exhibit broad biological activities . These activities include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties .
Synthesis Analysis
The synthesis of 4H-1,2,4-Triazole-3,4-diamine hydrochloride involves several methods. One method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis
The molecular structure of 4H-1,2,4-Triazole-3,4-diamine hydrochloride consists of two carbon atoms, six hydrogen atoms, one chlorine atom, and five nitrogen atoms . The structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
The chemical reactions involving 4H-1,2,4-Triazole-3,4-diamine hydrochloride are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Physical And Chemical Properties Analysis
The physical and chemical properties of 4H-1,2,4-Triazole-3,4-diamine hydrochloride include a melting point of 141 °C .Scientific Research Applications
Drug Discovery
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Antimicrobial Applications
1,2,4-Triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent . Compounds containing a triazole exhibit broad biological activities, such as antimicrobial .
Anticancer Applications
1,2,4-Triazoles have widespread potential pharmaceutical activity including anticancer activities . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities, such as anticancer .
Agrochemistry
1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry . Compounds containing triazole have an important application value in agrochemistry .
Material Chemistry
1,2,4-Triazoles are used in materials sciences . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities, such as material chemistry .
Organic Catalysts
1,2,4-Triazoles are used as organic catalysts . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .
Mechanism of Action
Target of Action
The primary target of 4H-1,2,4-Triazole-3,4-diamine hydrochloride is the enzyme ribonucleoside-diphosphate reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis, making it a significant target for antineoplastic agents .
Mode of Action
4H-1,2,4-Triazole-3,4-diamine hydrochloride acts as an inhibitor of the ribonucleoside-diphosphate reductase enzyme . By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s action affects the DNA synthesis pathway . By inhibiting ribonucleoside-diphosphate reductase, the compound prevents the formation of deoxyribonucleotides, the building blocks of DNA . This disruption can lead to a halt in cell division and growth, particularly affecting cells that divide rapidly, such as cancer cells .
Result of Action
The primary result of the action of 4H-1,2,4-Triazole-3,4-diamine hydrochloride is the inhibition of DNA synthesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for growth . Therefore, this compound has potential as an antineoplastic agent .
properties
IUPAC Name |
1,2,4-triazole-3,4-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5.ClH/c3-2-6-5-1-7(2)4;/h1H,4H2,(H2,3,6);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICKPJQMKOQLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,2,4-Triazole-3,4-diamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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